N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide
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Overview
Description
N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide: . This compound features a thiazepane ring, a methyl group, and an acrylamide moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide typically involves multiple steps, starting with the construction of the thiazepane ring. This can be achieved through cyclization reactions involving appropriate precursors
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes for efficiency and yield. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its interactions with biological targets can provide insights into the mechanisms of various biological pathways.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic interventions in diseases such as cancer, inflammation, and infectious diseases.
Industry: In industry, this compound can be used as an intermediate in the production of various chemicals and materials. Its versatility and reactivity make it valuable for the synthesis of polymers, coatings, and other industrial products.
Mechanism of Action
The mechanism by which N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may bind to these targets, modulating their activity and leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(7-Methyl-1,4-oxazepan-4-yl)-3-oxopropyl]prop-2-enamide
N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide
This compound
Uniqueness: this compound stands out due to its specific structural features, such as the presence of the thiazepane ring and the acrylamide group
Properties
IUPAC Name |
N-[3-(7-methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-11(15)13-6-4-12(16)14-7-5-10(2)17-9-8-14/h3,10H,1,4-9H2,2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQACOXCAKJZQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CCS1)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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